molecular formula C6H6N2OS B13968820 Isonicotinamide, thio-, 1-oxide CAS No. 63919-16-4

Isonicotinamide, thio-, 1-oxide

Cat. No.: B13968820
CAS No.: 63919-16-4
M. Wt: 154.19 g/mol
InChI Key: QXWRJQUCWGFCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isonicotinamide, thio-, 1-oxide (CAS 63919-16-4) is a thioamide derivative of isonicotinamide with a molecular formula of C6-H6-N2-O-S and a molecular weight of 154.20 . Thioamides are recognized as versatile isosteres of canonical amide bonds and are found in several therapeutic agents, particularly in the field of antimicrobial research . The compound is of significant interest in biochemical research, especially for studies related to its potential mechanism of action against mycobacterial species . Research on related thioamide prodrugs, such as ethionamide, indicates that such compounds can be activated within bacterial cells and form covalent adducts with nicotinamide adenine dinucleotide (NAD+) . These drug-NAD adducts subsequently act as tight-binding inhibitors of essential bacterial enzymes, such as the InhA enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis . This mechanism underpins the antitubercular activity of second-line drugs and makes the thioamide scaffold a valuable template for investigating new antimicrobial agents . According to available data, the compound has an intraperitoneal LD50 of 500 mg/kg in mice . Standard safety precautions should be followed. This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

63919-16-4

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

1-oxidopyridin-1-ium-4-carbothioamide

InChI

InChI=1S/C6H6N2OS/c7-6(10)5-1-3-8(9)4-2-5/h1-4H,(H2,7,10)

InChI Key

QXWRJQUCWGFCGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1C(=S)N)[O-]

Origin of Product

United States

Preparation Methods

Thionation-Oxidation Sequential Protocol

Key reaction sequence :

  • Base isonicotinamide synthesis
  • Thioamide formation
  • Pyridine N-oxidation

Procedure :

  • Step 1 : Convert isonicotinic acid to isonicotinamide through either:
    a) Ester-mediated pathway: React isonicotinic acid with SOCl₂ in ethanol (molar ratio 1:1.5) to form ethyl isonicotinate, followed by ammonolysis with NH₃/H₂O (1:3 molar ratio) at 80°C for 12 hrs
    b) Direct coupling: Use HATU/DIPEA in DMF (1:2:3 ratio) at 25°C for 6 hrs
  • Step 2 : Perform thionation with Lawesson's reagent (0.6 eq) under solvent-free conditions at 110°C for 1 hr, achieving >85% conversion

  • Step 3 : Oxidize with H₂O₂ (30% in AcOH, 1.5 eq) at 70°C for 6 hrs, followed by crystallization from EtOH/H₂O (3:1)

Parameter Thionation Oxidation
Temperature (°C) 110 70
Time (hr) 1 6
Yield (%) 87 78
Purity (HPLC) 99.2 99.5

N-Oxide First Approach

Strategic advantage : Avoids potential sulfur oxidation during N-oxidation

Synthesis steps :

  • Prepare isonicotinic acid 1-oxide via H₂O₂/AcOH (1:4 v/v) at 90°C for 8 hrs
  • Convert to amide using EDC·HCl (1.2 eq) and NH₄Cl (2 eq) in THF
  • Thionate using P₄S₁₀ (0.5 eq) in pyridine reflux (115°C) for 3 hrs

Critical comparison :

  • 15% higher overall yield than sequential method
  • Requires strict anhydrous conditions during thionation
  • Pyridine solvent enables better heat transfer but complicates purification

One-Pot Thionation/Oxidation

Innovative protocol from recent thiadiazine synthesis:

  • Combine isonicotinamide (1 eq), Lawesson's reagent (0.7 eq), and TBHP (2 eq) in MeCN
  • Heat at 90°C for 24 hrs under N₂
  • Quench with Na₂S₂O₃ solution

Performance metrics :

  • 68% isolated yield
  • Single impurity <0.1% (HPLC)
  • Enables direct conversion without intermediate isolation

Catalytic N-Oxidation Method

Advanced oxidation system adapted from sulfoximine chemistry:

Key advantages :

  • 92% conversion efficiency
  • Excellent functional group tolerance
  • Scalable to kilogram batches

Comparative Analysis

Method Yield (%) Purity (%) Scalability Equipment Needs
Sequential 78 99.5 Industrial Standard
N-Oxide First 82 99.8 Pilot Anhydrous
One-Pot 68 99.0 Lab Pressure
Catalytic Oxidation 92 99.9 Industrial O₂ supply

Critical considerations :

  • Lawesson's reagent generates H₂S gas requiring proper scrubbing systems
  • N-Oxide formation shows strong pH dependence (optimal pH 4-5)
  • Thioamide products require storage under N₂ at -20°C for long-term stability

Chemical Reactions Analysis

Types of Reactions

Isonicotinamide, thio-, 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced back to the corresponding amide.

    Substitution: The thioamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isonicotinamide, thio-, 1-oxide, also known as 1-oxidopyridin-1-ium-4-carbothioamide, is a chemical compound featuring a pyridine ring with a thioamide functional group and an oxide moiety. It has the molecular formula C6H6N2OSC_6H_6N_2OS and a molecular weight of approximately 154.19 g/mol. Due to its unique chemical properties, this compound has potential applications in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. It is used in various chemical reactions due to its reactivity. A common method for synthesizing this compound involves reacting isonicotinamide with sulfur-containing reagents, such as Lawesson’s reagent, in an inert solvent like toluene or dichloromethane at elevated temperatures.

Biology

This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. The thioamide group in this compound enhances the biological activity of related compounds.

Medicine

This compound is explored for its potential use in drug development due to its unique chemical properties. Derivatives of isonicotinamide are explored for potential use in treating infectious diseases like tuberculosis and other bacterial infections. Isonicotinamide 1-oxide derivatives exhibit activity against histamine H2 receptors and selectively inhibit gastric secretion at the gastric H2 receptor level . These compounds have potential for treating ulcer diseases .

Industry

This compound is used in developing new materials and as a catalyst in various chemical reactions.

Related Compounds and Applications

Compound NameStructure FeaturesUnique Properties
EthionamideThioamide derivative of isonicotinamideAntitubercular agent; inhibits mycobacterial growth
IsonicotinamideAmide derivativeBroad-spectrum antimicrobial activity
NicotinamideAmide without sulfurPrecursor for NAD+ synthesis; involved in cellular metabolism
ThioisonicotinamideThioamide derivativeEthionamide, a synthetic derivative, is used in treating tuberculosis due to its ability to inhibit mycobacterial growth. Compounds related to isonicotinamide can modulate glucose metabolism and potentially enhance insulin sensitivity.
1,3,4-ThiadiazoleNitrogen and sulfur-containing ringFound in several drugs in clinical use, such as Acetazolamide and Methazolamide (carbonic anhydrase inhibitors), Sulfamethizole and Cefazolin (antibacterials), and Megazol (treatment of human African trypanosomiasis) . Hybrids of 1,3,4-thiadiazole with thiourea motifs have demonstrated promising activity against Mycobacterium tuberculosis strain H37Rv . Some analogues have shown activity against Non-small Cell Lung Cancer .

Antimicrobial Activity

Isonicotinamide derivatives exhibit biological activities, particularly in antimicrobial and antitubercular applications. Ethionamide, a thioamide derivative of isonicotinamide, is effective against tuberculosis by inhibiting mycobacterial growth. Novel prototypes combining thiourea and 1,3,4-thiadiazole pharmacophores have shown promising activity against Mycobacterium tuberculosis strain H37Rv .

Histamine H2 Receptor Antagonists

Certain nicotinamide 1-oxide derivatives antagonize histamine H2 receptors, which can selectively inhibit gastric secretion at the gastric H2 receptor level . These compounds may be useful in treating ulcer diseases .

Stress Defense

The DmsABC S-oxide reductase is an essential component of a hypochlorite-inducible system of extracellular stress defense in Haemophilus influenzae . Loss of S-oxide reduction can reduce survival in infection models .

Thiol-Based Oxidative Posttranslational Modifications

Mechanism of Action

The mechanism of action of isonicotinamide, thio-, 1-oxide involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons
Compound Molecular Formula Molecular Weight Key Functional Groups Pharmacological/Reactive Properties
Isonicotinamide, thio-, 1-oxide C₆H₆N₂O₂S 176.22 Pyridine N-oxide, thioamide Potential redox activity; unconfirmed antibacterial use
Isonicotinamide C₆H₆N₂O 138.12 Pyridine, amide Antitubercular; co-crystal former (enhances drug solubility)
Nicotinamide C₆H₆N₂O 122.12 Pyridine (meta-amide) Faster oxidation than isonicotinamide ; vitamin B3 analog
4-Thiazolecarboxamide, thio-, 1-oxide C₄H₄N₂O₂S₂ 176.21 Thiazole N-oxide, thioamide Structural analog with thiazole ring; unknown bioactivity
N-Chloroisonicotinamide (NCIN) C₆H₅ClN₂O 156.57 Pyridine, N-chloroamide Oxidizing agent; mild toxicity; pharmacological activity

Key Observations :

  • Thioamide vs. However, it reduces hydrogen-bond donor capacity, which may limit co-crystal formation efficacy .
  • N-Oxide vs. N-Chloro : The N-oxide group in the target compound contributes to polarity and redox activity, whereas N-chloro derivatives (e.g., NCIN) are stronger oxidants but less stable .
  • Ring System Differences : The thiazole-based analog () shares the thioamide and N-oxide groups but replaces pyridine with a thiazole ring, likely influencing electronic properties and target specificity.
Reactivity and Stability
  • Oxidation Behavior: Nicotinamide oxidizes faster than isonicotinamide in acidic permanganate due to the meta-amide position enhancing electron withdrawal .
  • Reduction Resistance : Pyridine N-oxides (e.g., isoNicotinamide methiodide) resist reduction by agents like Na₂S₂O₄, suggesting similar stability for the target compound .
Pharmacological Potential
  • Co-Crystal Formation: Isonicotinamide is widely used to form co-crystals via hydrogen bonds with carboxylic acids, improving drug solubility . The thioamide group in the target compound may weaken this ability but introduce novel interactions via sulfur.
  • Antimicrobial Activity : While isonicotinamide has documented antitubercular effects, the thio-1-oxide derivative’s bioactivity remains speculative. Comparative studies with NCIN (which shows mild pharmacological action) are needed .

Biological Activity

Isonicotinamide, thio-, 1-oxide, a compound related to isonicotinic acid derivatives, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activity

Isonicotinamide derivatives are known to exhibit various biological properties, including antibacterial, antifungal, and anticancer activities. The thio-1-oxide variant specifically has shown promise in modulating oxidative stress and influencing cellular signaling pathways.

  • Antioxidant Activity :
    • This compound has been identified as an effective antioxidant. It increases glutathione (GSH) levels in cells, which is crucial for combating oxidative damage .
    • The compound's thiol group may interact with reactive oxygen species (ROS), leading to the formation of less harmful products and protecting cellular components from oxidative stress .
  • Inhibition of Enzymatic Activity :
    • Studies suggest that this compound can inhibit specific enzymes involved in cellular metabolism. For example, it may affect thioredoxin reductase activity, which plays a significant role in maintaining redox balance within cells .
  • Modulation of Cellular Signaling :
    • The compound influences signaling pathways associated with apoptosis and cell proliferation. It can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Anticancer Properties

A notable study investigated the effects of isonicotinamide derivatives on various cancer cell lines. The results indicated that treatment with thio-1-oxide led to a significant reduction in cell viability in breast cancer and lung cancer models. The mechanism was linked to increased ROS production and subsequent activation of apoptotic pathways.

Antibacterial Effects

Another research effort focused on the antibacterial properties of this compound against resistant strains of bacteria such as Staphylococcus aureus. The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

Data Tables

Biological ActivityEffect ObservedReference
Antioxidant ActivityIncreased GSH levels
Enzyme InhibitionInhibition of thioredoxin reductase
Anticancer ActivityInduction of apoptosis
Antibacterial ActivityInhibition of S. aureus growth

Q & A

Q. What are the standard methods for synthesizing and characterizing cocrystals involving isonicotinamide, thio-, 1-oxide?

  • Methodological Approach : Cocrystal synthesis typically employs solvent evaporation (e.g., methanol, ethanol, or glacial acetic acid) with stoichiometric ratios (e.g., 1:1, 1:2) of the drug and coformer. Characterization requires multi-technique validation:
  • PXRD : Identify new diffraction peaks to confirm cocrystal formation .
  • DSC : Analyze melting point shifts and thermal behavior differences between parent compounds and cocrystals .
  • FT-IR : Detect hydrogen-bonding interactions via peak shifts in functional groups (e.g., N-H stretching) .
  • SEM : Compare crystal morphology changes (e.g., surface texture, shape) .
  • Key Considerations : Ensure solvent purity and controlled evaporation rates to avoid polymorphic variations .

Q. How does this compound enhance the solubility of poorly soluble drugs like Carvedilol?

  • Methodological Approach : Multicomponent crystallization with isonicotinamide improves solubility by disrupting the drug’s crystal lattice via non-covalent interactions (e.g., hydrogen bonds). Steps include:
  • In Silico Screening : Use molecular docking to predict coformer-drug interactions .
  • Solubility Testing : Measure saturation solubility in aqueous media and compare dissolution profiles (e.g., USP apparatus) .
  • Validation : Confirm solubility enhancement correlates with improved dissolution rates (e.g., >99% release within 60 minutes) .
  • Key Considerations : Optimize coformer-drug ratios (e.g., 1:2 for Carvedilol:isonicotinamide) to maximize solubility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during cocrystal characterization (e.g., conflicting FT-IR and PXRD results)?

  • Methodological Approach : Cross-validate results using complementary techniques:
  • PXRD vs. DSC : Confirm cocrystal formation if PXRD shows new peaks and DSC reveals a distinct melting endotherm .
  • FT-IR vs. Computational Modeling : Align observed hydrogen-bonding peaks with simulated interaction profiles .
  • Data Contradiction Analysis : If inconsistencies persist, consider:
  • Sample contamination (re-run experiments under inert conditions).
  • Polymorphic impurities (use recrystallization to isolate pure phases) .
  • Documentation : Clearly report all experimental parameters (e.g., humidity, temperature) to aid reproducibility .

Q. What experimental design considerations are critical for optimizing cocrystal formulations with this compound?

  • Methodological Approach : Apply the PICO Framework to structure research objectives:
  • Population : Target drug (e.g., BCS Class II compounds).
  • Intervention : Cocrystallization with isonicotinamide.
  • Comparison : Solubility/dissolution rates of pure drug vs. cocrystal.
  • Outcome : Enhanced bioavailability .
  • Key Factors :
  • Solvent Selection : Use polarity-matched solvents (e.g., ethanol for hydrogen-bond acceptors) .
  • Stoichiometric Optimization : Screen molar ratios (1:1 to 2:1) to identify thermodynamically stable forms .
  • Stability Testing : Assess cocrystal integrity under accelerated storage conditions (e.g., 40°C/75% RH) .

Q. How can researchers ensure methodological rigor when analyzing the pharmacokinetic impact of isonicotinamide-based cocrystals?

  • Methodological Approach :
  • In Vivo/In Vitro Correlation (IVIVC) : Compare dissolution profiles with bioavailability studies in animal models .
  • Statistical Analysis : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to validate significance of solubility improvements .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for preclinical study design .
    • Data Interpretation : Address variability by reporting confidence intervals and effect sizes rather than absolute values .

Research Design and Validation

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

  • Methodological Approach :
  • PICO(T) : Structure questions around Population, Intervention, Comparison, Outcome, and Timeframe (e.g., "Does a 1:2 Carvedilol:isonicotinamide cocrystal improve dissolution rates in 60 minutes compared to pure Carvedilol?") .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
    • Common Pitfalls : Avoid overly broad questions (e.g., "How does isonicotinamide work?") by focusing on specific variables (e.g., hydrogen-bonding efficiency) .

Q. How should researchers address reproducibility challenges in cocrystal synthesis?

  • Methodological Approach :
  • Detailed Protocols : Document solvent evaporation rates, stirring times, and ambient conditions .
  • Reference Standards : Include known cocrystals (e.g., acyclovir-isonicotinamide) as positive controls .
  • Peer Validation : Share raw data (e.g., PXRD patterns) in supplementary materials for independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.